6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid
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Overview
Description
Preparation Methods
The synthesis of 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction . Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the bacterial protein synthesis pathway, leading to the death of the bacterial cells . The compound’s ability to selectively target bacterial enzymes without affecting human enzymes highlights its potential as a therapeutic agent .
Comparison with Similar Compounds
6-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)nicotinic acid can be compared with other benzoxaboroles, such as:
Crisaborole: A phosphodiesterase 4 inhibitor used for the treatment of atopic dermatitis.
AN2690: An antifungal agent that targets leucyl-tRNA synthetase in fungi.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities .
Properties
Molecular Formula |
C13H10BNO5 |
---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10BNO5/c16-13(17)8-1-4-12(15-6-8)20-10-2-3-11-9(5-10)7-19-14(11)18/h1-6,18H,7H2,(H,16,17) |
InChI Key |
WVARFNLPFXGESG-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=NC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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